molecular formula C23H26FN5O3 B10993239 3-(3-Fluorobenzyl)-5-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)imidazolidine-2,4-dione

3-(3-Fluorobenzyl)-5-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)imidazolidine-2,4-dione

Cat. No.: B10993239
M. Wt: 439.5 g/mol
InChI Key: NNDYSYXMCQSYAF-UHFFFAOYSA-N
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Description

3-[(3-FLUOROPHENYL)METHYL]-5-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyridinyl ethyl piperazine moiety, and an imidazolidine-2,4-dione core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-FLUOROPHENYL)METHYL]-5-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl methyl intermediate, followed by the introduction of the pyridinyl ethyl piperazine group. The final step involves the formation of the imidazolidine-2,4-dione ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(3-FLUOROPHENYL)METHYL]-5-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(3-FLUOROPHENYL)METHYL]-5-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)IMIDAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-FLUOROPHENYL)METHYL]-5-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-CHLOROPHENYL)METHYL]-5-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)IMIDAZOLIDINE-2,4-DIONE
  • 3-[(3-BROMOPHENYL)METHYL]-5-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)IMIDAZOLIDINE-2,4-DIONE

Uniqueness

The presence of the fluorophenyl group in 3-[(3-FLUOROPHENYL)METHYL]-5-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)IMIDAZOLIDINE-2,4-DIONE imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from its chloro and bromo analogs.

Properties

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

IUPAC Name

3-[(3-fluorophenyl)methyl]-5-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C23H26FN5O3/c24-18-5-3-4-17(14-18)16-29-22(31)20(26-23(29)32)15-21(30)28-12-10-27(11-13-28)9-7-19-6-1-2-8-25-19/h1-6,8,14,20H,7,9-13,15-16H2,(H,26,32)

InChI Key

NNDYSYXMCQSYAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CC3C(=O)N(C(=O)N3)CC4=CC(=CC=C4)F

Origin of Product

United States

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